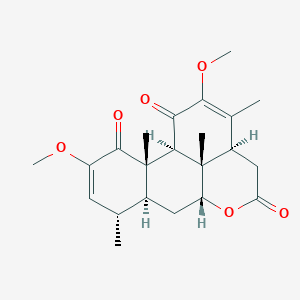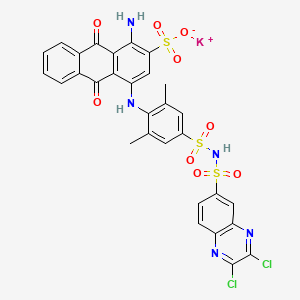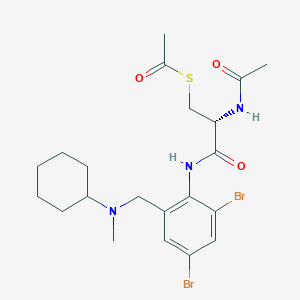
Propanamide, 2-(acetylamino)-3-(acetylthio)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is a complex organic compound with a unique structure that includes bromine atoms, an acetyl group, and a cyclohexylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate typically involves multiple steps, including the introduction of bromine atoms and the acetylation of specific functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield new functional groups, while reduction may result in the formation of simpler compounds
Aplicaciones Científicas De Investigación
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cysteinanilide derivatives and brominated organic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
Cysteinanilide, N(sup 2)-acetyl-2’-((cyclohexylmethylamino)methyl)-4’,6’-dibromo-, S-acetate is unique due to its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
97290-43-2 |
|---|---|
Fórmula molecular |
C21H29Br2N3O3S |
Peso molecular |
563.3 g/mol |
Nombre IUPAC |
S-[(2R)-2-acetamido-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C21H29Br2N3O3S/c1-13(27)24-19(12-30-14(2)28)21(29)25-20-15(9-16(22)10-18(20)23)11-26(3)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-12H2,1-3H3,(H,24,27)(H,25,29)/t19-/m0/s1 |
Clave InChI |
CFFUZEKSRMIVPL-IBGZPJMESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSC(=O)C)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


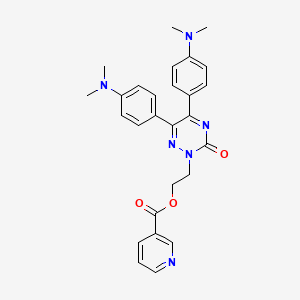
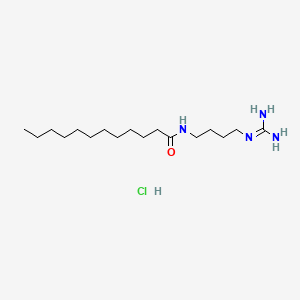

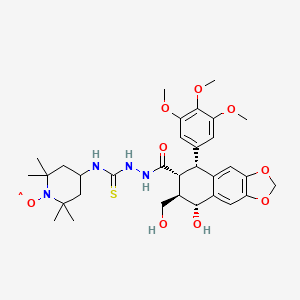
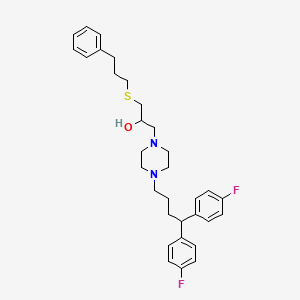
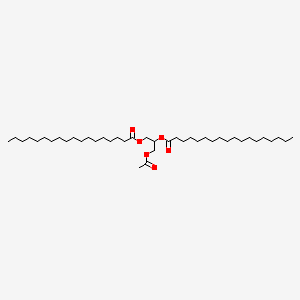
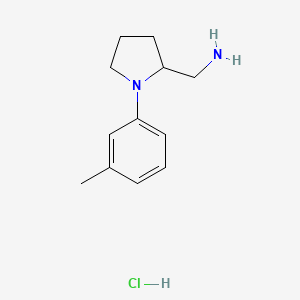

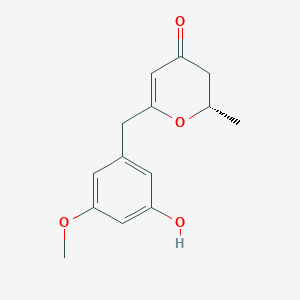
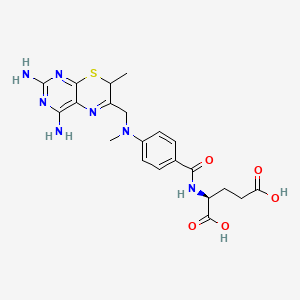
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

